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molecular formula C6H6N2O2 B8591372 CID 54139202 CAS No. 62128-40-9

CID 54139202

Cat. No. B8591372
M. Wt: 138.12 g/mol
InChI Key: NZWUDXWOUPEZMR-UHFFFAOYSA-N
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Patent
US04002643

Procedure details

A solution of 2.26 g (0.0238 mole) of pyrrole-3-carboxaldehyde, 1.28 ml (0.0238 mole) of nitromethane, 0.405 ml of benzyl amine (0.0038 mole) and 0.21 ml (0.0038 mole) of acetic acid in 8 ml of absolute ethanol is stirred overnight, collected and washed with ethanol to give as a yellow solid 3-(2-nitrovinyl)pyrrole; m.p. 160°-164° C (dec.).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
1.28 mL
Type
reactant
Reaction Step One
Quantity
0.405 mL
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[N+:8]([CH3:11])([O-:10])=[O:9].C(N)C1C=CC=CC=1.C(O)(=O)C>C(O)C>[N+:8]([CH:11]=[CH:6][C:3]1[CH:4]=[CH:5][NH:1][CH:2]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
N1C=C(C=C1)C=O
Name
Quantity
1.28 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0.405 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collected
WASH
Type
WASH
Details
washed with ethanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=CC1=CNC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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